1-(Benzylsulfanyl)-2-fluoro-4-nitrobenzene
Overview
Description
1-(Benzylsulfanyl)-2-fluoro-4-nitrobenzene is an important organic compound that has a wide range of applications in scientific research and experiments. It is a colorless crystalline solid that is soluble in organic solvents, such as chloroform and ether. This compound is a derivative of benzene, which is a six-membered aromatic ring. It is also known as 4-nitro-2-fluorobenzylsulfanylbenzene, and its molecular formula is C9H8FNOS.
Scientific Research Applications
Synthesis and Structural Characterization
1-Fluoro-2,5-dimethoxy-4-nitrobenzene, a related compound to 1-(Benzylsulfanyl)-2-fluoro-4-nitrobenzene, has been synthesized and characterized, indicating the possibility of synthesizing similar compounds for various applications. The structural characterization was confirmed by X-ray crystallography, NMR, EI-MS, and FT-IR techniques (Sweeney, McArdle, & Aldabbagh, 2018).
Preparation in Aqueous Solution
The preparation of related nitrobenzene derivatives, like 1-alkoxy-2-amino-4-nitrobenzenes, in aqueous solutions has been explored. This process involves reduction with sodium disulphide, demonstrating a methodology that could potentially apply to similar compounds (Blanksma, 2010).
Oxidation Processes
Various sulfides, including those related to 1-(Benzylsulfanyl)-2-fluoro-4-nitrobenzene, have been oxidized using chlorine dioxide. This oxidation process exhibits high chemoselectivity, which could be relevant for the synthesis or modification of similar compounds (Loginova et al., 2011).
Catalytic Synthesis
Efficient catalytic synthesis methods have been developed for derivatives of nitrobenzene, such as 2-arylbenzimidazoles, by reacting 1-fluoro-2-nitrobenzene with benzamidine hydrochlorides. This showcases the potential for catalytic processes in the synthesis of complex molecules related to 1-(Benzylsulfanyl)-2-fluoro-4-nitrobenzene (Sayahi et al., 2018).
Electrochemical Reduction
Studies on the electrochemical reduction of nitrobenzene derivatives have revealed insights into the reduction processes that could be applicable to similar compounds. This research focuses on understanding the reduction mechanisms and could inform the development of electrochemical applications (Silvester et al., 2006).
Nucleophilic Substitution Studies
Research on the ortho:para ratio in aromatic nucleophilic substitution of fluoro- and chloro-nitrobenzenes provides valuable information about the reactivity and substitution patterns in nitrobenzene derivatives. This knowledge is essential for understanding the chemical behavior of similar compounds (Bamkole, Hirst, & Udoessien, 1973).
properties
IUPAC Name |
1-benzylsulfanyl-2-fluoro-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2S/c14-12-8-11(15(16)17)6-7-13(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEKGOUYUWKERAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=C(C=C(C=C2)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzylsulfanyl)-2-fluoro-4-nitrobenzene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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